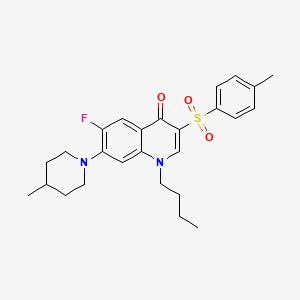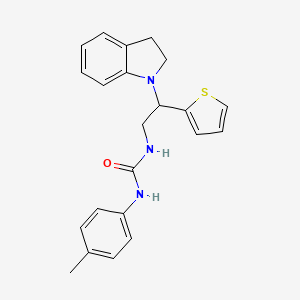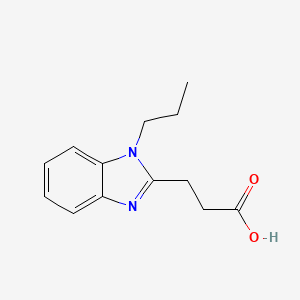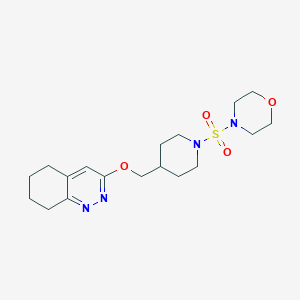![molecular formula C16H20F3NO4 B2857881 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid CAS No. 2230802-85-2](/img/structure/B2857881.png)
6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 347.33 . Its IUPAC name is 6-((tetrahydrofuran-3-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate . The InChI code is 1S/C14H19NO2.C2HF3O2/c1-2-14(17-10-11-4-6-16-9-11)7-12-3-5-15-8-13(1)12;3-2(4,5)1(6)7/h1-2,7,11,15H,3-6,8-10H2;(H,6,7) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
Fluorescent Labeling in Biomedical Analysis
6-Methoxy-4-quinolone, an oxidation product related to 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, exhibits strong fluorescence in a wide pH range, making it a potential tool for biomedical analysis. This compound, due to its large Stokes' shift, high molar absorptivity, and fluorescence quantum yield, is well-suited for use in aqueous environments. Its stability under light and heat further enhances its applicability in fluorescent labeling for carboxylic acids determination (Hirano et al., 2004).
In Vitro and In Vivo Evaluation as an Antagonist
A specific 6-methoxy-substituted compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound, due to its excellent in vitro profile and significant unbound fraction in human plasma, shows promise in the prevention and treatment of osteoporosis. This research indicates the potential of such compounds in clinical applications, including their synthesis for metabolism and safety studies (Hutchinson et al., 2003).
Synthesis and Catalytic Applications
6-Methoxy-2,2-dimethyl-3-oxo-5-phenyl-2,3-dihydropyridine-4-carboxylic acid methyl ester, a derivative of 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, has been synthesized and structurally confirmed. This synthesis demonstrates the potential for creating diverse heterocyclic derivatives under oxidative carbonylation conditions. Such compounds could be valuable in developing new catalytic processes and materials in organic chemistry (Bacchi et al., 2005).
Development of Cytostatic Agents
6-Alkyl-12-formylindolo[2,1-a]isoquinolines, related to 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, have been synthesized and found to bind to the estrogen receptor with varying affinities. These compounds have exhibited potent cytostatic activity against human breast cancer cells, suggesting their potential as therapeutic agents in oncology (Polossek et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
6-(oxolan-3-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2HF3O2/c1-2-14(17-10-11-4-6-16-9-11)7-12-3-5-15-8-13(1)12;3-2(4,5)1(6)7/h1-2,7,11,15H,3-6,8-10H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANCKRVDHRNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate](/img/structure/B2857811.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)

![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)



